Poricoic acid A
Vue d'ensemble
Description
Anti-tumor-promoting Effects and Cytotoxic Activity
Poricoic acid A, a lanostane-type triterpene acid found in Poria cocos, has been identified as a compound with significant anti-tumor-promoting effects. In a study, 25-methoxyporicoic acid A, along with other triterpene acids, exhibited inhibitory effects on the Epstein-Barr virus early antigen activation induced by a tumor promoter in Raji cells. Moreover, 25-methoxyporicoic acid A showed an inhibitory effect on skin tumor promotion in an in vivo two-stage carcinogenesis test, suggesting its potential as an anti-tumor agent . Another study confirmed the cytotoxic activity of poricoic acid A against human cancer cell lines, with significant cytotoxicity observed in leukemia HL-60 cells .
Renal Fibrosis Attenuation
Poricoic acid A has also been studied for its effects on renal fibrosis. It was found to improve renal function and alleviate fibrosis by stimulating AMPK and inhibiting Smad3 in animal models. This suggests that poricoic acid A can suppress fibrosis by preventing aberrant extracellular matrix accumulation and remodeling, as well as by deactivating fibroblasts . Novel poricoic acids have been identified to attenuate renal fibrosis through the modulation of redox signaling and aryl hydrocarbon receptor activation, providing insights into the potential therapeutic applications of poricoic acid A and its derivatives .
Pharmacokinetics
A pharmacokinetic study of poricoic acid A in rats was conducted using a sensitive and specific LC–MS–MS method. The study provided insights into the bioavailability and distribution of poricoic acid A after oral and intravenous administration, which is crucial for understanding its therapeutic potential and optimizing dosage forms .
Molecular Structure
The molecular structure of poricoic acid A has been elucidated as 16α-hydroxy-3,4-secolanosta-4(28),7,9(11),24(31)-tetraen-3,21-dioic acid. This structural information is essential for understanding the compound's biological activities and for the synthesis of analogs with potentially improved efficacy and reduced toxicity .
Synthesis and Chemical Properties
While the provided data does not include detailed information on the synthesis, molecular structure analysis, or chemical reactions analysis of poricoic acid A, the studies cited above offer valuable insights into its biological activities and pharmacokinetics. Further research into the synthesis and chemical properties of poricoic acid A would be necessary to fully understand its potential as a therapeutic agent .
Applications De Recherche Scientifique
1. Potential Biomarker in Traditional Medicine
Poricoic acid A has been identified as a potential biomarker for Wolfiporia cocos, a traditional Chinese medicine. This was determined through techniques like machine learning and network pharmacology, indicating its significant role in the effectiveness of these medicinal preparations (Li, Zuo, & Wang, 2022).
2. Anti-Inflammatory and Anti-Fibrotic Properties
Studies have shown that poricoic acid A exhibits anti-inflammatory activities. It has been effective in inhibiting nitric oxide production and reducing prostaglandin E2 levels in lipopolysaccharide (LPS)-stimulated cells, suggesting its potential use in treating inflammation and related conditions (Lee et al., 2017). Additionally, it has been found to attenuate renal fibrosis, making it a promising candidate for the treatment of fibrotic diseases (Chen et al., 2019).
3. Role in Tumor Inhibition
Poricoic acid A has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anti-cancer agent. Its ability to inhibit tumor-promoting effects and induce apoptosis in cancer cells highlights its significance in cancer research (Ukiya et al., 2002).
4. Pharmacokinetic Studies
The compound has been the subject of pharmacokinetic studies, indicating interest in its absorption, distribution, metabolism, and excretion in biological systems. This research is essential for understanding how poricoic acid A can be effectively used in therapeutic applications (Qian et al., 2018).
Safety And Hazards
Orientations Futures
Poricoic acid A has shown potential in the treatment of renal fibrosis and cardiorenal syndrome . It has also been found to suppress TGF-β1-induced renal fibrosis and proliferation . These findings suggest that Poricoic acid A could be further explored as a potential therapeutic agent in these areas.
Propriétés
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQLXUMUVEKGR-SMFZDKLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346653 | |
Record name | Poricoic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Poricoic acid A | |
CAS RN |
137551-38-3 | |
Record name | Poricoic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.